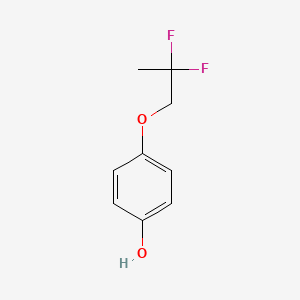

4-(2,2-Difluoropropoxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2-difluoropropoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-9(10,11)6-13-8-4-2-7(12)3-5-8/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTXVJKQNJOKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2,2 Difluoropropoxy Phenol and Analogs

Strategies for Constructing the 2,2-Difluoropropoxy Moiety

The introduction of the 2,2-difluoropropoxy group is a critical step in the synthesis of the target compound. This can be achieved through various methods, primarily involving the formation of an ether linkage with a pre-fluorinated building block or by introducing the fluorine atoms at a later stage.

Alkylation Reactions Involving Fluorinated Alcohols

The Williamson ether synthesis is a classic and versatile method for the formation of ethers, and it can be adapted for the synthesis of fluorinated ethers. fluorine1.ru This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of synthesizing 4-(2,2-difluoropropoxy)phenol, this would typically involve the reaction of a protected hydroquinone (B1673460) with a 2,2-difluoropropyl halide or a derivative with a good leaving group, such as a tosylate.

The general mechanism proceeds via an S_N2 pathway, where the alkoxide ion attacks the carbon atom bearing the leaving group. For this reaction to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions. masterorganicchemistry.com

Table 1: Key Parameters for Williamson Ether Synthesis

| Parameter | Description |

| Nucleophile | A phenoxide, such as that derived from hydroquinone monobenzyl ether. |

| Electrophile | A 2,2-difluoropropyl derivative with a good leaving group (e.g., Br, I, OTs). |

| Base | A strong base is required to deprotonate the phenol (B47542) (e.g., NaH, K2CO3). |

| Solvent | A polar aprotic solvent is typically used (e.g., DMF, DMSO, Acetone). |

A plausible synthetic route would start with the protection of one of the hydroxyl groups of hydroquinone, for instance, as a benzyl ether. The remaining free hydroxyl group can then be deprotonated with a strong base like sodium hydride to form the corresponding phenoxide. This phenoxide is then reacted with a suitable 2,2-difluoropropyl electrophile, such as 1-bromo-2,2-difluoropropane, to form the ether linkage. The final step would involve the deprotection of the benzyl group to yield this compound.

Introduction of Fluorine Atoms into Alkoxy Chains

An alternative strategy involves the introduction of the fluorine atoms onto a pre-existing alkoxy-phenol structure. One such method is the deoxofluorination of a ketone precursor. For example, 1-(4-hydroxyphenoxy)propan-2-one could be synthesized and then subjected to a deoxofluorination agent to convert the carbonyl group into a difluoromethylene group.

Deoxofluorination agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used for this transformation. The reaction proceeds by converting the ketone into a geminal difluoride.

Table 2: Common Deoxofluorination Reagents

| Reagent | Formula | Key Features |

| Diethylaminosulfur trifluoride (DAST) | (C2H5)2NSF3 | Widely used but can be thermally unstable. |

| Deoxo-Fluor® | (CH3OCH2CH2)2NSF3 | More thermally stable alternative to DAST. |

This approach would first involve the synthesis of the keto-ether precursor, for instance, by the reaction of hydroquinone with chloroacetone. Subsequent deoxofluorination would then yield the desired this compound.

Phenol Core Synthesis Pathways Relevant to this compound

Hydrolysis of Diazonium Salts

The hydrolysis of aryl diazonium salts is a well-established method for the synthesis of phenols. This process involves the diazotization of a primary aromatic amine, followed by the decomposition of the resulting diazonium salt in the presence of water.

For the synthesis of this compound, the starting material would be 4-(2,2-difluoropropoxy)aniline. This aniline derivative can be treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures to form the corresponding diazonium salt. researchgate.net Subsequent warming of the aqueous solution of the diazonium salt leads to its decomposition, releasing nitrogen gas and forming the desired phenol. nih.gov

Table 3: General Conditions for Diazotization and Hydrolysis

| Step | Reagents | Temperature |

| Diazotization | NaNO2, H2SO4 (aq) | 0-5 °C |

| Hydrolysis | H2O | Warming to room temperature or gentle heating |

This method is advantageous as it often proceeds with good yields and can tolerate a variety of functional groups on the aromatic ring.

Hydrolysis of Haloarenes (e.g., Dow Process Variants)

The hydrolysis of haloarenes, famously exemplified by the Dow process for the production of phenol from chlorobenzene, is another potential route. This reaction typically requires harsh conditions, including high temperatures and pressures, and the use of a strong base like sodium hydroxide.

In the context of this compound synthesis, a precursor such as 1-chloro-4-(2,2-difluoropropoxy)benzene would be required. The hydrolysis of this haloarene under strong basic conditions would lead to the formation of the corresponding sodium phenoxide, which upon acidification would yield the target phenol.

Modern variations of this process might employ transition-metal catalysis to achieve the hydrolysis under milder conditions, although this can be substrate-dependent.

Oxidation of Aryl Silanes

A more contemporary method for the synthesis of phenols involves the oxidation of aryl silanes. This reaction, often referred to as the Fleming-Tamao oxidation, provides a mild and efficient route to phenols from readily available aryl silanes.

The synthesis of this compound via this route would begin with the preparation of a suitable aryl silane precursor, such as (4-(2,2-difluoropropoxy)phenyl)trimethylsilane. This can be achieved through various methods, including the reaction of the corresponding Grignard reagent with a chlorosilane.

The subsequent oxidation of the aryl silane to the phenol is typically carried out using an oxidizing agent like hydrogen peroxide or a peroxy acid, often in the presence of a fluoride (B91410) source or a Lewis acid to activate the silicon center.

Table 4: Reagents for Aryl Silane Oxidation

| Reagent | Role |

| Aryl silane (e.g., Ar-SiMe3) | Phenol precursor |

| Oxidant (e.g., H2O2, m-CPBA) | Oxygen source |

| Activator (e.g., F-, Lewis acid) | Facilitates oxidation |

This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups, making it a potentially attractive route for the synthesis of complex phenol derivatives.

Dienone-Phenol Rearrangements

The Dienone-Phenol rearrangement is a classic acid-catalyzed reaction that converts a cyclohexadienone into a phenol. wikipedia.orgpw.live The reaction proceeds through a carbocation intermediate, followed by the migration of a substituent to an adjacent carbon, culminating in aromatization to a stable phenolic ring. ijrar.orgyoutube.com The driving force for this rearrangement is the formation of the energetically favorable aromatic system. pw.live

In the context of synthesizing fluorinated phenols, a hypothetical dienone precursor bearing a 2,2-difluoropropoxy group could potentially undergo this rearrangement. The key steps would involve:

Protonation of the carbonyl oxygen of the dienone.

Formation of a carbocation intermediate.

A 1,2-shift of one of the groups at the C4 position.

Deprotonation to yield the aromatic phenol.

The migratory aptitude of different substituents plays a crucial role in determining the feasibility and outcome of the rearrangement. For a precursor to this compound, the dienone would need to be appropriately substituted to direct the rearrangement to the desired product. While the dienone-phenol rearrangement is a powerful tool for constructing substituted phenolic rings, its application to the synthesis of phenols with fluoroalkoxy groups is not widely documented in scientific literature. The stability of the fluoroalkoxy group under the acidic conditions required for the rearrangement would be a critical factor to consider.

| Reaction Stage | Description |

| Starting Material | 4,4-disubstituted cyclohexadienone |

| Reagent | Acid catalyst (e.g., H₂SO₄ in acetic anhydride) |

| Intermediate | Carbocation |

| Key Step | 1,2-alkyl or aryl shift |

| Product | 3,4-disubstituted phenol |

Fries Rearrangement

The Fries rearrangement is a well-established method for the conversion of phenolic esters to hydroxyaryl ketones, catalyzed by Lewis acids such as aluminum chloride (AlCl₃). sigmaaldrich.comwikipedia.org The reaction can be controlled to favor either ortho or para substitution by adjusting reaction conditions like temperature and solvent. wikipedia.orgjk-sci.com Lower temperatures generally favor the formation of the para-isomer. ajchem-a.com

For the synthesis of a precursor to this compound, one could envision a scenario where a related fluorinated phenolic ester undergoes this rearrangement. However, the Fries rearrangement classically involves the migration of an acyl group, leading to an acylated phenol. To arrive at the target compound, subsequent modification of the acyl group would be necessary. A more direct, though less conventional, application would be the rearrangement of a carbonate or a related ester of a fluorinated alcohol.

The general mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, generating an acylium cation. This cation then acts as an electrophile in an electrophilic aromatic substitution reaction with the aromatic ring. wikipedia.orgorganic-chemistry.org

| Parameter | Description |

| Reaction Type | Rearrangement of a phenolic ester |

| Catalyst | Lewis acids (e.g., AlCl₃, BF₃) or Brønsted acids (e.g., HF) sigmaaldrich.comorganic-chemistry.org |

| Products | ortho- and para-Hydroxyaryl ketones wikipedia.org |

| Selectivity | Temperature-dependent: low temp favors para, high temp favors ortho ajchem-a.com |

Bamberger Rearrangement

The Bamberger rearrangement describes the acid-catalyzed conversion of N-phenylhydroxylamines to 4-aminophenols. wikipedia.orgscribd.com The reaction proceeds via the formation of a nitrenium ion intermediate after protonation of the hydroxylamine. This electrophilic intermediate is then attacked by a nucleophile, typically water, at the para position to yield the aminophenol. wikipedia.orghellenicaworld.com

Bucherer Reaction

The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia. wikipedia.orglibretexts.org While it is most commonly applied to naphthalene derivatives, the reaction can, in some cases, be used with other aromatic systems. The reverse reaction, converting an amine to a hydroxyl group, is also possible. organicreactions.orgchempedia.info

The mechanism involves the addition of bisulfite to the aromatic ring, followed by nucleophilic attack by ammonia (or an amine) and subsequent elimination of the bisulfite to form the amine. wikipedia.org For the synthesis of this compound, one could theoretically start with the corresponding aniline derivative, 4-(2,2-Difluoropropoxy)aniline, and subject it to the reverse Bucherer reaction conditions. However, the applicability of the Bucherer reaction to benzene (B151609) derivatives is known to be limited. chempedia.info The reaction conditions, typically involving heating in an aqueous solution, would also need to be compatible with the stability of the difluoropropoxy group.

One-Pot Synthetic Approaches to Fluorinated Phenols

One-pot syntheses are highly desirable in chemical manufacturing as they reduce the number of work-up and purification steps, saving time, resources, and minimizing waste. For the synthesis of fluorinated phenols, a one-pot approach could involve the generation of a fluorinated precursor followed by an in-situ transformation to the final phenolic product.

Green Chemistry Principles in the Synthesis of Fluorinated Phenols

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmgesjournals.com In the synthesis of fluorinated phenols, these principles can be applied in several ways:

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, supercritical fluids, or ionic liquids. wjarr.com

Catalysis: Employing catalytic methods over stoichiometric reagents to improve atom economy and reduce waste. youtube.com For instance, the use of recyclable solid acid catalysts could be an alternative to corrosive and difficult-to-handle Lewis acids in reactions like the Fries rearrangement.

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis to reduce reaction times and energy consumption. wjarr.com

Renewable Feedstocks: Starting from renewable materials whenever feasible.

A greener synthesis of 4-fluorophenol has been reported using the oxidation of 4-fluorophenylboronic acid with hydrogen peroxide in dimethyl carbonate (DMC), a green solvent. chemicalbook.com This approach highlights the potential for developing more environmentally benign routes to fluorinated phenols. The application of these principles to the synthesis of this compound would involve a critical evaluation of each step, from the introduction of the fluorine atoms to the final construction of the molecule, to identify opportunities for improvement in terms of safety, efficiency, and environmental impact.

Optimization of Reaction Conditions for Selective Synthesis and Yield Enhancement

The optimization of reaction conditions is crucial for achieving high selectivity and yield in any chemical synthesis. For the preparation of this compound, key parameters to optimize would include:

Temperature: As seen in the Fries rearrangement, temperature can significantly influence the regioselectivity (ortho vs. para substitution). ajchem-a.com

Catalyst: The choice and amount of catalyst can affect reaction rates and selectivity. For instance, in palladium-catalyzed cross-coupling reactions to form the ether linkage, the choice of ligand is critical.

Solvent: The polarity and nature of the solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction outcome.

Reactant Stoichiometry: The ratio of reactants can be adjusted to maximize the conversion of the limiting reagent and minimize side reactions.

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables on the reaction outcome. For instance, in the synthesis of β-amino alcohols in a continuous flow system, optimization of parameters like temperature, residence time, and stoichiometry was crucial for maximizing the yield. While not directly related to the target compound, this exemplifies the importance of rigorous optimization in process development.

Reaction Pathways and Reactivity of 4 2,2 Difluoropropoxy Phenol

Electrophilic Aromatic Substitution Reactions of the Phenol (B47542) Ring

Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst. byjus.commlsu.ac.in For 4-(2,2-Difluoropropoxy)phenol, halogenation with reagents such as bromine (Br₂) or chlorine (Cl₂) is expected to proceed readily, yielding mono- and di-halogenated products at the positions ortho to the hydroxyl group.

Table 1: Predicted Products of Halogenation of this compound

| Halogenating Agent | Predicted Major Product(s) |

| Br₂ in CCl₄ | 2-Bromo-4-(2,2-difluoropropoxy)phenol |

| Excess Br₂ in H₂O | 2,6-Dibromo-4-(2,2-difluoropropoxy)phenol |

| Cl₂ in CH₂Cl₂ | 2-Chloro-4-(2,2-difluoropropoxy)phenol |

This table presents predicted outcomes based on the general reactivity of phenols, as no specific experimental data for this compound was found.

Control of the reaction conditions, such as solvent polarity and temperature, would be crucial to achieve selective mono-halogenation. In polar solvents like water, polysubstitution is common due to the increased activation of the phenoxide ion. mlsu.ac.in

The nitration of phenols can be achieved using dilute nitric acid to yield mononitrated products, while concentrated nitric acid can lead to polynitration. byjus.comlibretexts.org The reaction with this compound is predicted to yield ortho-nitrated products. The use of milder nitrating agents, such as tert-butyl nitrite, can also be employed for the chemoselective nitration of phenols. nih.govresearchgate.net

Table 2: Predicted Products of Nitration of this compound

| Nitrating Agent | Predicted Major Product |

| Dilute HNO₃ | 2-Nitro-4-(2,2-difluoropropoxy)phenol |

| Concentrated HNO₃ / H₂SO₄ | 2,6-Dinitro-4-(2,2-difluoropropoxy)phenol |

This table presents predicted outcomes based on the general reactivity of phenols, as no specific experimental data for this compound was found.

Oxidative side reactions can be a concern during the nitration of phenols, potentially leading to the formation of tarry by-products. libretexts.org Careful control of the reaction temperature is therefore important.

The sulfonation of phenols with sulfuric acid is a reversible reaction, and the product distribution is often temperature-dependent. mlsu.ac.in At lower temperatures, the ortho-isomer is typically favored, while at higher temperatures, the thermodynamically more stable para-isomer predominates. In the case of this compound, where the para position is blocked, sulfonation is expected to occur at the ortho position.

Table 3: Predicted Product of Sulfonation of this compound

| Sulfonating Agent | Predicted Major Product |

| Concentrated H₂SO₄ | 4-(2,2-Difluoropropoxy)-2-hydroxybenzenesulfonic acid |

This table presents a predicted outcome based on the general reactivity of phenols, as no specific experimental data for this compound was found.

Phenols and their ethers can undergo Friedel-Crafts alkylation and acylation, although the strong coordination of the phenolic oxygen with the Lewis acid catalyst can sometimes hinder these reactions. wikipedia.orgjk-sci.com For this compound, Friedel-Crafts reactions would be expected to introduce an alkyl or acyl group at the ortho position.

Table 4: Predicted Products of Friedel-Crafts Reactions of this compound

| Reaction | Reagents | Predicted Major Product |

| Alkylation | t-Butyl chloride / AlCl₃ | 2-tert-Butyl-4-(2,2-difluoropropoxy)phenol |

| Acylation | Acetyl chloride / AlCl₃ | 2-Acetyl-4-(2,2-difluoropropoxy)phenol |

This table presents predicted outcomes based on the general reactivity of phenols, as no specific experimental data for this compound was found.

The choice of catalyst and reaction conditions is critical to avoid side reactions such as polyalkylation and rearrangement of the alkylating agent. organic-chemistry.org

Oxidation Pathways of the Phenolic Hydroxyl Group

The oxidation of phenols can lead to a variety of products, including quinones. libretexts.org The susceptibility of a phenol to oxidation is influenced by the nature and position of its substituents.

The oxidation of phenols to quinones typically requires the presence of a hydroxyl or amino group at the para position. Since this compound has an alkoxy group at the para position, direct oxidation to a simple p-benzoquinone is not possible without cleavage of the ether linkage. However, oxidation can potentially proceed through other pathways.

Oxidizing agents such as chromic acid or Fremy's salt are commonly used for the oxidation of phenols. libretexts.org In the case of 4-alkoxyphenols, oxidation can sometimes lead to the formation of quinones through demethylation or dealkylation followed by oxidation. ias.ac.in The stability of the 2,2-difluoropropoxy group under oxidative conditions would be a key factor in determining the reaction outcome.

The redox chemistry of any potential quinone-like products would involve reversible two-electron reduction to the corresponding hydroquinone (B1673460). acs.org The electrochemical potential of this redox couple would be influenced by the electronic effects of the substituents on the quinone ring.

Given the substitution pattern of this compound, it could be considered a type of hindered phenol. Hindered phenols are known to act as antioxidants by scavenging free radicals. amfine.comuvabsorber.com The oxidation of hindered phenols often proceeds via the formation of a stable phenoxy radical. The ultimate products of such oxidations can be complex, arising from dimerization or further reactions of the initial radical.

Table 5: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product Type(s) |

| Mild Oxidants | Phenoxy radical, Dimeric products |

| Strong Oxidants | Possible quinone-like structures via ether cleavage and oxidation |

This table presents potential outcomes based on the general reactivity of hindered and 4-substituted phenols, as no specific experimental data for this compound was found.

Cleavage and Transformations of the Ether Linkage

The ether linkage in this compound is a focal point of its chemical transformations. Aryl ethers are generally stable, but their cleavage can be induced under specific conditions, typically involving strong acids or bases. wikipedia.org

Acid-catalyzed cleavage of aryl alkyl ethers, such as this compound, generally proceeds via protonation of the ether oxygen, followed by nucleophilic attack. libretexts.org In the case of this compound, the reaction with a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI) would likely yield hydroquinone and 1-halo-2,2-difluoropropane. The cleavage is expected to occur at the alkyl-oxygen bond because the phenyl-oxygen bond is strengthened by the delocalization of the oxygen lone pairs into the aromatic ring, making it less susceptible to cleavage.

The general mechanism for the acid-catalyzed cleavage of an aryl alkyl ether is as follows:

Protonation of the ether oxygen: The ether oxygen is protonated by the strong acid, forming a good leaving group.

Nucleophilic attack: A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the carbon atom of the 2,2-difluoropropoxy group. This is typically an Sₙ2 reaction. libretexts.org

Under strongly basic conditions, ether cleavage is also possible, though less common for aryl ethers unless activated by electron-withdrawing groups. wikipedia.org For this compound, cleavage under basic conditions would be challenging due to the electron-donating nature of the phenoxide that would form.

| Reaction Condition | Expected Products | Mechanism |

| Strong Acid (e.g., HBr, HI) | Hydroquinone and 1-bromo-2,2-difluoropropane or 1-iodo-2,2-difluoropropane | Acid-catalyzed nucleophilic substitution (Sₙ2) |

| Strong Base | No significant reaction expected | - |

Reactivity Influenced by the 2,2-Difluoropropoxy Substituent

The 2,2-difluoropropoxy group significantly modulates the reactivity of the phenolic ring through its electronic effects. The two fluorine atoms are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic substitution reactions.

The oxygen atom of the ether linkage, however, has lone pairs that can be delocalized into the aromatic ring, exerting a resonance effect (+R effect). This effect tends to activate the ortho and para positions for electrophilic attack. In the case of this compound, the inductive and resonance effects are in opposition. The strong -I effect of the fluorine atoms will likely dominate, making the aromatic ring less reactive than phenol itself.

| Substituent Effect | Influence on Aromatic Ring | Expected Impact on Reactivity |

| -OH group | Activating, ortho, para-directing | Increases electron density at ortho positions, promoting electrophilic substitution. |

| -O-CH₂-CF₂-CH₃ group | ||

| Inductive Effect (-I) | Deactivating | Reduces electron density in the ring, making electrophilic substitution more difficult. |

| Resonance Effect (+R) | Activating, ortho, para-directing | Increases electron density at the para position (already occupied) and ortho positions. |

Catalyst-Mediated Transformations

Catalysts can play a crucial role in mediating transformations of this compound. For instance, transition metal catalysts are often employed in cross-coupling reactions involving phenols. While specific catalytic reactions for this compound are not extensively documented, analogous reactions of other substituted phenols provide insight into its potential reactivity.

For example, the phenolic hydroxyl group can be converted to a triflate or other suitable leaving group, which can then participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig reactions. These reactions would allow for the formation of new carbon-carbon or carbon-nitrogen bonds at the 4-position of the ring, after modification of the ether linkage.

Furthermore, catalytic hydrogenation could potentially reduce the aromatic ring, although this typically requires harsh conditions for phenols. The C-F bonds in the 2,2-difluoropropoxy group are generally resistant to catalytic hydrogenation.

Oxidative Dimerization of Phenolic Structures

Phenols can undergo oxidative coupling to form dimers, a reaction that is often mediated by enzymes or chemical oxidants. wikipedia.orgresearchgate.net The phenolic hydroxyl group of this compound makes it a candidate for such reactions. The oxidation of a phenol generates a phenoxy radical, which can then couple with another radical or a neutral phenol molecule. nih.gov

The coupling can result in the formation of C-C or C-O bonds. For this compound, the para position is blocked by the ether linkage. Therefore, C-C coupling would be expected to occur at the ortho positions (positions 2 and 6 relative to the hydroxyl group), leading to the formation of a biphenol derivative. The steric bulk and electronic nature of the 2,2-difluoropropoxy group would likely influence the regioselectivity and rate of this coupling reaction.

The presence of the electron-withdrawing 2,2-difluoropropoxy group could make the phenol more difficult to oxidize compared to unsubstituted phenol. However, once the phenoxy radical is formed, the dimerization should proceed.

| Oxidative Coupling Type | Potential Dimer Structure | Influencing Factors |

| C-C Coupling (ortho-ortho) | 2,2'-Dihydroxy-5,5'-bis(2,2-difluoropropoxy)biphenyl | Steric hindrance from the 2,2-difluoropropoxy group, nature of the oxidant. |

| C-O Coupling | Not favored due to steric and electronic factors | - |

Structural Characterization and Advanced Spectroscopic Analysis of 4 2,2 Difluoropropoxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of 4-(2,2-Difluoropropoxy)phenol, offering specific insights into the hydrogen, carbon, and fluorine atoms.

Proton (¹H) NMR Spectroscopic Analysis

In the ¹H NMR spectrum of this compound, the aromatic protons on the phenol (B47542) ring typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the hydroxyl group are expected to resonate at a slightly different chemical shift than those ortho to the difluoropropoxy group due to the differing electronic effects of these substituents. The methylene (B1212753) protons (-CH₂-) of the propoxy chain are adjacent to two fluorine atoms and an oxygen atom, resulting in a triplet due to coupling with the two equivalent fluorine atoms. The terminal methyl group (-CH₃) of the propoxy chain would likely appear as a triplet, coupling to the adjacent methylene protons. The phenolic hydroxyl proton (-OH) would present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~9.5-10.0 | br s | - | Ar-OH |

| ~6.9-7.1 | d | ~8-9 | Ar-H (ortho to -OH) |

| ~6.8-7.0 | d | ~8-9 | Ar-H (ortho to -O-CH₂-) |

| ~4.2-4.4 | t | ~12-14 | O-CH₂-CF₂- |

Note: Data are predicted based on analogous structures and standard chemical shift values. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals are expected. The carbon atom bearing the hydroxyl group (C-1) and the carbon atom attached to the ether linkage (C-4) will have characteristic chemical shifts in the aromatic region. docbrown.infooregonstate.edu The two pairs of equivalent aromatic carbons (C-2/C-6 and C-3/C-5) will also be observed. docbrown.info In the aliphatic region, the methylene carbon (-CH₂-) will show a significant downfield shift due to the attached oxygen and will be split into a triplet by the two fluorine atoms. The carbon of the difluoro group (-CF₂-) will also exhibit a triplet in the proton-decoupled spectrum due to one-bond coupling with the fluorine atoms, and its chemical shift will be significantly influenced by the electronegative fluorine atoms. The methyl carbon (-CH₃) will appear as a triplet due to coupling with the adjacent difluoro group.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity (due to ¹³C-¹⁹F coupling) | Assignment |

|---|---|---|

| ~155-158 | s | C-1 (Ar-OH) |

| ~150-153 | s | C-4 (Ar-O-CH₂) |

| ~120-125 | t (²JCF) | C-CF₂-CH₃ |

| ~116-118 | s | C-2, C-6 |

| ~115-117 | s | C-3, C-5 |

| ~68-72 | t (²JCF) | O-CH₂-CF₂ |

Note: Data are predicted based on analogous structures and standard chemical shift values. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis for Difluorinated Moieties

¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms. nih.govchemrxiv.org In this compound, the two fluorine atoms of the difluoropropoxy group are chemically equivalent. They are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal will be split into a triplet by the adjacent methylene protons (-CH₂-). The chemical shift of this signal provides a unique fingerprint for the electronic environment of the fluorine atoms. jeol.comjeolusa.com

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|

Note: Data are predicted based on analogous structures and standard chemical shift values relative to a common standard like CFCl₃. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques for Complex Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, various 2D NMR experiments can be employed. harvard.edulibretexts.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the coupled aromatic protons and between the methylene and methyl protons of the propoxy chain, confirming their adjacent relationship. wordpress.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the aromatic ring and the propoxy chain to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals correlations between protons and carbons over two or three bonds. This would be crucial for confirming the connection of the propoxy group to the phenol ring by showing a correlation from the methylene protons to the C-4 carbon of the aromatic ring.

HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F HOESY experiment could provide through-space correlations between the fluorine atoms and nearby protons, such as those on the methylene group and potentially the aromatic protons, further confirming the molecule's conformation.

Solid-State NMR for Crystalline Form Characterization

Solid-state NMR (ssNMR) is a powerful tool for characterizing the structure and polymorphism of crystalline solids. nih.govresearchgate.net If this compound exists in a crystalline form, ¹³C and ¹⁹F ssNMR could provide valuable information. Different crystalline forms (polymorphs) would likely exhibit distinct chemical shifts and peak multiplicities in their ssNMR spectra due to differences in the local molecular environment and intermolecular interactions within the crystal lattice. This technique can distinguish between different polymorphs, which may have different physical properties.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. miamioh.edulibretexts.org For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of the molecular ion would likely proceed through several key pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the ether linkage is a common fragmentation pathway for ethers. libretexts.org This could result in the loss of a ·CH₂CF₂CH₃ radical, leading to a fragment corresponding to the phenoxy cation.

Cleavage of the ether bond: The bond between the aromatic ring and the ether oxygen could cleave, leading to a fragment ion corresponding to the difluoropropoxy cation or the phenol radical cation.

Loss of neutral molecules: Fragmentation may also involve the loss of small, stable neutral molecules.

Rearrangements: Aromatic compounds can undergo rearrangements upon ionization, leading to characteristic fragment ions. youtube.com

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 188 | [C₉H₁₀F₂O₂]⁺ | Molecular Ion [M]⁺ |

| 94 | [C₆H₅OH]⁺ | Cleavage of the ether C-O bond |

| 93 | [C₆H₅O]⁺ | Loss of H from the phenol fragment |

Note: Data are predicted based on typical fragmentation patterns for phenols and ethers. youtube.comdocbrown.info Actual experimental results may show additional fragments.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the confirmation of the elemental composition of a molecule by providing highly accurate mass measurements. For this compound, with a nominal mass of 188 Da, HRMS can distinguish its exact mass from other potential compounds with the same nominal mass but different elemental formulas.

The theoretical exact mass of the neutral molecule [M] and its protonated form [M+H]⁺ can be calculated based on the monoisotopic masses of its constituent elements (C, H, F, O). These calculated values are then compared with the experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer. The high mass accuracy, typically within 5 ppm, afforded by these instruments provides strong evidence for the molecular formula C₉H₁₀F₂O₂. nih.govacs.org

| Species | Molecular Formula | Calculated Exact Mass (Da) | Typical Experimental Mass (Da) | Mass Accuracy (ppm) |

|---|---|---|---|---|

| [M] | C₉H₁₀F₂O₂ | 188.06488 | 188.0652 | < 5 |

| [M+H]⁺ | C₉H₁₁F₂O₂⁺ | 189.07271 | 189.0730 | < 5 |

Fragmentation Pattern Analysis for Structural Connectivity

Mass spectrometry, particularly when coupled with tandem MS (MS/MS), elucidates the structural connectivity of a molecule by analyzing its fragmentation patterns upon ionization. In electron ionization (EI) mass spectrometry, the this compound molecule will form a molecular ion ([M]⁺•), which then undergoes a series of fragmentation events to produce smaller, characteristic ions. uni-saarland.de

The fragmentation of phenolic compounds and aromatic ethers follows predictable pathways. For this compound, key fragmentation routes would include cleavage of the ether bond and rearrangements of the aromatic ring. The molecular ion peak is expected at an m/z of 188. Common fragmentation patterns for phenols include the loss of CO (28 Da) and a formyl radical (HCO·, 29 Da). libretexts.org Aromatic ethers typically show cleavage of the C-O bond, leading to the loss of the alkyl or alkoxy group. du.ac.in

Key expected fragments for this compound are detailed below.

| m/z | Proposed Fragment Ion | Formula | Description of Loss |

|---|---|---|---|

| 188 | [M]⁺• | [C₉H₁₀F₂O₂]⁺• | Molecular Ion |

| 109 | [C₇H₅O]⁺ | [C₇H₅O]⁺ | Loss of •CH₂CF₂CH₃ and subsequent rearrangement |

| 94 | [HOC₆H₅]⁺• | [C₆H₆O]⁺• | Benzylic cleavage with H transfer, loss of C₃H₄F₂ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Loss of •OC₃H₅F₂ |

| 65 | [C₅H₅]⁺ | [C₅H₅]⁺ | Loss of CO from the phenoxy cation docbrown.info |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis and Identification

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the detection and quantification of phenolic compounds, even at trace levels in complex matrices. nih.govnih.gov Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle sizes in the stationary phase to achieve higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. nih.govmdpi.com

For the analysis of this compound, a reversed-phase chromatographic method would typically be employed. protocols.io This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution using water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid such as formic acid to improve peak shape and ionization efficiency, is common practice for separating polyphenols. nih.govnih.gov

In the mass spectrometer, electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like phenols, often in negative ion mode ([M-H]⁻) due to the acidic nature of the phenolic proton. Tandem MS, using modes like Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, making it ideal for quantitative trace analysis. nih.govresearchgate.net

| Parameter | Typical Condition | Reference |

|---|---|---|

| Chromatography | UPLC or HPLC | nih.govnih.gov |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, <2 µm) | nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | nih.gov |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), typically negative | researchgate.net |

| MS Analysis | Tandem MS (e.g., Triple Quadrupole) | pubcompare.ai |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized and Underivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of phenolic compounds, provided they are sufficiently volatile and thermally stable. nih.gov

Underivatized Analysis: Direct analysis of underivatized phenols can be challenging due to the polar hydroxyl group, which may lead to poor peak shapes (tailing) and potential interactions with the GC column. oup.com However, with modern, inert capillary columns, the analysis of free phenols is feasible. epa.gov

Derivatized Analysis: To improve chromatographic performance, increase volatility, and enhance thermal stability, phenols are often derivatized prior to GC-MS analysis. nih.gov Derivatization involves converting the active hydrogen of the hydroxyl group into a less polar functional group. Common derivatization reactions include:

Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) ether. nih.govnih.gov

Alkylation: Methylation using reagents like diazomethane (B1218177) can be performed. epa.govtandfonline.com

Acylation: Reaction with anhydrides to form esters.

These derivatization procedures yield less polar products that exhibit better chromatographic behavior, resulting in sharper, more symmetrical peaks and often lower detection limits. tandfonline.comresearchgate.net

| Parameter | Typical Condition for Phenol Analysis | Reference |

|---|---|---|

| GC Column | Capillary column (e.g., DB-5, DB-1701) | settek.com |

| Injector Temperature | 250 °C | tandfonline.com |

| Oven Program | Temperature gradient (e.g., 60 °C to 280 °C at 30 °C/min) | tandfonline.com |

| Carrier Gas | Helium | settek.com |

| Derivatization Agent (Optional) | MSTFA, BSTFA (Silylation); Diazomethane (Methylation) | nih.govepa.gov |

| Detector | Mass Spectrometer (EI mode) | nih.gov |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and the molecular "fingerprint" of a compound. tandfonline.comresearchgate.net These techniques are complementary and probe the vibrational modes of a molecule. nih.govnih.gov

Vibrational Mode Assignments and Functional Group Identification

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups: the hydroxyl group, the aromatic ring, the ether linkage, and the difluoropropyl group.

O-H Vibrations: The hydroxyl group gives rise to a strong, broad O-H stretching band in the IR spectrum, typically in the 3200-3550 cm⁻¹ region, due to intermolecular hydrogen bonding. docbrown.infolibretexts.org The O-H bending vibration appears around 1370-1440 cm⁻¹. researchgate.netlibretexts.org

C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the propoxy group appears just below 3000 cm⁻¹. orgchemboulder.com

Aromatic Ring Vibrations: The C=C stretching vibrations of the aromatic ring typically produce several bands in the 1450-1600 cm⁻¹ region. docbrown.infohoriba.com A sharp band around 1000 cm⁻¹ can also be indicative of an aromatic ring. spectroscopyonline.com

C-O Vibrations: The C-O stretching of the phenolic group is expected around 1200-1260 cm⁻¹. The aryl-alkyl ether C-O stretch will also absorb in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-F Vibrations: The C-F stretching vibrations are known to produce very strong absorption bands in the IR spectrum, typically in the 1000-1100 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Spectroscopy |

|---|---|---|---|

| O-H stretch (H-bonded) | 3200 - 3550 | Strong, Broad | IR |

| Aromatic C-H stretch | 3000 - 3100 | Medium | IR/Raman |

| Aliphatic C-H stretch | 2850 - 2970 | Medium | IR/Raman |

| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong | IR/Raman |

| C-O stretch (Phenol, Ether) | 1200 - 1275 | Strong | IR |

| C-F stretch | 1000 - 1100 | Very Strong | IR |

Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds, providing complementary information to IR spectroscopy. libretexts.org Aromatic ring vibrations often give strong signals in Raman spectra. horiba.comaip.org

Attenuated Total Reflectance Infrared (ATR-IR) and Vapor Phase IR Analysis

Attenuated Total Reflectance (ATR)-IR: ATR-IR is a widely used sampling technique for obtaining the infrared spectrum of solid and liquid samples with minimal preparation. researchgate.netnih.gov The technique measures the changes that occur in a totally internally reflected infrared beam when it comes into contact with a sample. frontiersin.org For this compound, an ATR-IR spectrum would show the characteristic broad O-H stretching band indicative of hydrogen bonding in the condensed phase. nih.govacs.org

Vapor Phase IR Analysis: Vapor phase IR spectroscopy provides the spectrum of a molecule in the gaseous state, free from intermolecular interactions like hydrogen bonding. blogspot.com In the vapor phase, the O-H stretching vibration of this compound would not be a broad band but rather a sharp, well-defined peak at a higher frequency, typically between 3600-3650 cm⁻¹. blogspot.com This shift to a higher wavenumber is a clear indication of the absence of hydrogen bonding. The study of vapor phase spectra can also help in resolving closely spaced vibrational bands that might overlap in the condensed phase. okstate.edu

| Analysis Method | Phase | Expected O-H Stretch (cm⁻¹) | Peak Characteristics |

|---|---|---|---|

| ATR-IR | Condensed (Solid/Liquid) | ~3200 - 3550 | Broad, Strong |

| Vapor Phase IR | Gas | ~3610 - 3640 | Sharp, Medium |

Theoretical and Computational Studies of 4 2,2 Difluoropropoxy Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These theoretical methods provide invaluable insights into molecular geometry, stability, reactivity, and spectroscopic characteristics, complementing and often guiding experimental research. For 4-(2,2-Difluoropropoxy)phenol, a compound of interest due to its fluorinated alkoxy group, computational studies offer a powerful lens through which to examine its unique chemical nature.

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Conformations

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By approximating the electron density of a system, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a specific functional, like B3LYP, and a basis set, such as 6-311G(d,p) or higher, which defines the set of mathematical functions used to describe the electron orbitals. researchgate.netdntb.gov.uaresearchgate.net

For this compound, DFT calculations would reveal the precise spatial orientation of the difluoropropoxy group relative to the phenol (B47542) ring. The calculations would identify the lowest energy conformation, determining, for instance, the torsion angles around the C-O-C ether linkage. This information is crucial as the molecule's conformation can significantly influence its physical properties and biological activity. The optimized geometry serves as the foundation for all other subsequent computational analyses. researchgate.netresearchgate.net

Table 1: Predicted Structural Parameters of this compound from DFT Calculations (Note: The following data is illustrative of typical DFT calculation outputs for phenolic compounds and is not based on published experimental or computational results for this specific molecule.)

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C-O (Phenolic) | 1.37 |

| O-H (Phenolic) | 0.97 |

| C-O (Ether) | 1.38 |

| C-F | 1.35 |

| **Bond Angles (°) ** | |

| C-O-H | 109.5 |

| C-O-C | 118.0 |

| F-C-F | 107.0 |

| Dihedral Angles (°) |

Electronic Structure and Frontier Molecular Orbital (HOMO/LUMO) Analysis

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). ijaemr.comdoi.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. For phenolic compounds, the HOMO is typically localized on the electron-rich phenol ring and the oxygen atom, while the LUMO is often distributed over the aromatic system. ijaemr.com The introduction of the electron-withdrawing difluoro group is expected to influence the energies of these orbitals.

Table 2: Predicted Frontier Orbital Energies for this compound (Note: The following data is illustrative and not based on published results for this specific molecule.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Red regions signify areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions indicate areas of low electron density and positive electrostatic potential, prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would show a region of high electron density (red) around the phenolic oxygen atom due to its lone pairs, highlighting its role as a hydrogen bond acceptor and a site of potential protonation. The acidic proton of the hydroxyl group would appear as a region of positive potential (blue). The electronegative fluorine atoms on the propoxy tail would also create localized areas of negative potential, influencing the molecule's intermolecular interactions. This analysis is crucial for understanding reactivity and how the molecule might interact with biological targets or other reagents.

Computational pKa Prediction Methodologies

The acid dissociation constant (pKa) is a measure of a molecule's acidity in solution. Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent. This is typically achieved using a combination of quantum chemical calculations for the gas-phase energies of the protonated and deprotonated species and a continuum solvation model (like PCM or SMD) to account for the effect of the solvent.

For a phenol, the reaction is: ArOH + H₂O ⇌ ArO⁻ + H₃O⁺

The accuracy of pKa predictions for phenols depends heavily on the chosen level of theory, basis set, and solvation model. High-level DFT calculations are often employed to achieve reliable results. Predicting the pKa of this compound would quantify the electronic effect of the difluoropropoxy substituent on the acidity of the phenolic proton. The electron-withdrawing nature of the fluorine atoms is expected to lower the pKa relative to unsubstituted phenol, making it a stronger acid.

Computational Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts)

Computational chemistry can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted into chemical shifts relative to a reference compound like tetramethylsilane (B1202638) (TMS).

For this compound, these calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. This is particularly valuable for complex molecules where spectral assignment can be challenging. The predicted shifts can aid in the structural confirmation of the synthesized compound by comparing them to experimental data. acdlabs.com The calculations would provide specific chemical shift values for each unique proton, carbon, and fluorine atom in the molecule, reflecting their distinct chemical environments. liverpool.ac.uk

Table 3: Illustrative Predicted NMR Chemical Shifts (ppm) for this compound (Note: These values are for illustrative purposes and are not based on published calculations for this specific molecule.)

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (Phenolic OH) | 5.5 - 6.5 |

| ¹H (Aromatic) | 6.8 - 7.2 |

| ¹H (CH₂) | 4.2 |

| ¹H (CH₃) | 1.8 |

| ¹³C (Aromatic) | 115 - 155 |

| ¹³C (CF₂) | 124 (triplet) |

Molecular Dynamics Simulations

While quantum chemical calculations examine static molecular properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. This provides insight into dynamic processes, conformational changes, and interactions with the environment, such as a solvent or a biological membrane.

For this compound, MD simulations could be employed to study its behavior in an aqueous solution, providing information on its hydration shell and how it interacts with water molecules. Simulations could also model its interaction with a lipid bilayer to predict its membrane permeability, a key factor in drug development. rsc.org Another application would be to simulate its binding to a target protein, elucidating the specific interactions and conformational changes that occur upon binding. These simulations require an accurate force field, which defines the potential energy of the system based on the positions of its constituent atoms.

Conformational Dynamics of the Difluoropropoxy Chain

Computational models, such as those employing Density Functional Theory (DFT), are used to calculate the potential energy surface associated with the rotation of these bonds. The presence of two sterically demanding and highly electronegative fluorine atoms on the second carbon of the propoxy chain imposes significant constraints on its rotational freedom. These atoms create notable rotational barriers, leading to distinct, energetically favorable conformations.

Key dihedral angles determine the most stable conformers. Molecular dynamics simulations can provide dynamic information about the movement of atoms or groups of atoms within the molecule. The analysis typically reveals that the lowest energy conformations are those that minimize steric hindrance between the fluorine atoms and the phenyl ring, as well as optimize electronic interactions.

Table 1: Calculated Rotational Barriers and Dihedral Angles for Key Conformers of this compound Note: This data is illustrative, based on typical values for similar fluorinated ethers, as specific experimental values for this compound are not readily available.

| Dihedral Angle | Rotational Barrier (kcal/mol) | Description of Conformer |

|---|---|---|

| C(ar)-O-CH₂-C(F₂) | 3.5 - 5.0 | Rotation around the ether bond, showing preference for staggered conformations to minimize steric clash. |

Intermolecular Interaction Studies (e.g., Hydrogen Bonding)

Intermolecular interactions are fundamental to the chemical and biological behavior of this compound. The molecule possesses both a hydrogen bond donor (the phenolic hydroxyl group) and potential hydrogen bond acceptors (the ether oxygen and the two fluorine atoms).

Hydrogen Bonding:

O-H···O/N: The phenolic hydroxyl group is a potent hydrogen bond donor, capable of forming strong interactions with suitable acceptors. The electron-withdrawing nature of the difluoropropoxy substituent is expected to increase the acidity of the phenolic proton, thereby strengthening its hydrogen bond donating capacity compared to unsubstituted phenol. brighton.ac.uk

C-F···H-O/N: Organic fluorine atoms are known to act as weak hydrogen bond acceptors. nih.gov Computational studies on similar fluoro-organic compounds show that interactions of the type C-F···H-O are energetically significant, with binding energies that can influence molecular packing in condensed phases and binding to biological targets. nih.govacs.org While weaker than conventional hydrogen bonds, the presence of two fluorine atoms provides multiple sites for such interactions. nih.gov High-level ab initio studies of intermolecular hydrogen bonds between fluorinated compounds and alcohols report average binding energies near 5 kcal/mol. acs.org Quantum Theory of Atoms in Molecules (QTAIM) calculations have been used to quantify the energy of these interactions, which typically range from -0.6 to -1.2 kcal/mol depending on the specific donor and geometry. nih.gov

Table 2: Calculated Interaction Energies for Hydrogen Bonds involving this compound Moieties Note: Energies are representative values from computational studies on analogous fluorinated and phenolic systems.

| Interacting Groups | Type of Interaction | Typical Calculated Energy (kcal/mol) |

|---|---|---|

| Phenolic OH with Water (H₂O) | Strong H-Bond Donor | -5.0 to -8.0 |

| C-F with Water (H₂O) | Weak H-Bond Acceptor | -0.5 to -1.5 |

Advanced Computational Modeling for Structure-Property Relationships

Advanced computational techniques allow for the development of predictive models that connect the molecular structure of this compound to its properties and activities.

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure and a specific activity (e.g., biological, toxicological, or physicochemical). nih.govnih.gov For phenolic compounds, QSAR studies often focus on antioxidant or receptor-binding activities. nih.gov

To build a QSAR model for this compound, a set of molecular descriptors would first be calculated. These descriptors quantify various aspects of the molecule's structure.

Electronic Descriptors: Such as dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO/LUMO), which are crucial for describing reaction tendencies.

Topological Descriptors: Indices that describe the atomic connectivity and shape of the molecule.

Physicochemical Descriptors: Including logP (lipophilicity), molar refractivity, and polar surface area, which relate to the molecule's transport and interaction properties.

Statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms are then used to create a predictive model. imist.maimist.ma For instance, a QSAR model for the antioxidant activity of a series of phenols including this compound might reveal that activity is positively correlated with the HOMO energy and negatively correlated with the O-H bond dissociation enthalpy.

Table 3: Examples of Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Class | Specific Descriptor Example | Potential Correlated Property |

|---|---|---|

| Electronic | HOMO Energy | Antioxidant Activity |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Membrane Permeability |

| Topological | Wiener Index | Boiling Point |

Machine Learning Approaches in Spectroscopic Data Analysis and Structure Determination

Structure Verification and Elucidation: Deep learning models, particularly Convolutional Neural Networks (CNNs), can be trained on large databases of spectra to predict molecular structures or substructures directly from raw spectral data. youtube.com This can rapidly confirm the identity of a synthesized batch of this compound.

Quantitative Analysis: ML algorithms, such as linear regression or artificial neural networks, can build models to determine the concentration of this compound in a mixture from its spectrum (e.g., FTIR or Raman), even in the presence of structurally similar compounds. europeanpharmaceuticalreview.comrsc.org This approach enhances the speed and accuracy of chemical quantification for applications like reaction monitoring. rsc.org

Spectral Prediction: ML models can also be trained to predict the spectrum of a molecule given its structure. youtube.com This can aid in the identification of unknown compounds or in understanding how structural modifications, such as changing the substitution pattern on the phenol ring, would affect the resulting spectrum.

The integration of machine learning with spectroscopy provides a powerful, data-driven approach to chemical analysis that complements traditional computational and experimental methods. europeanpharmaceuticalreview.com

No Publicly Available Data on the Biological Activity of this compound

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding the biological activity mechanisms of the chemical compound This compound .

Targeted searches for in vitro and preclinical investigations into this specific compound did not yield any results pertaining to its enzyme inhibition, receptor binding, antioxidant, or antimicrobial activities. Consequently, it is not possible to provide an article that adheres to the requested detailed outline, as the foundational research data for this compound in these areas is not present in the public domain.

The requested article structure included the following sections for which no specific data on this compound could be located:

In Vitro Enzyme Inhibition Studies: No studies detailing the mechanistic insights into enzyme-compound interactions or the structure-activity relationships for specific enzyme targets were found.

Receptor Binding and Modulation Studies: Information on the receptor binding affinity or modulatory effects of this compound is not available.

Antioxidant Activity Mechanisms: There is no research detailing the specific antioxidant mechanisms or free radical scavenging pathways for this compound.

Antimicrobial Activity Mechanistic Studies: No studies on the mechanisms of antimicrobial action for this compound were identified.

Without primary or secondary research sources detailing the biological effects of this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Biological Activity Mechanisms of 4 2,2 Difluoropropoxy Phenol in Vitro and Preclinical Investigations

Anti-inflammatory Activity Mechanisms

Phenolic compounds are recognized for their significant anti-inflammatory properties, which are exerted through various molecular mechanisms. tandfonline.com A primary mechanism involves the inhibition of key enzymes in the inflammatory cascade. For instance, many phenols can suppress the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of prostaglandins, potent inflammatory mediators. nih.govnih.gov

Furthermore, phenolic compounds can modulate inflammatory signaling pathways. They have been shown to inhibit the activation of transcription factors like nuclear factor-kappa B (NF-κB), a central regulator of the inflammatory response that controls the expression of numerous pro-inflammatory genes. mdpi.com This inhibition leads to a downstream reduction in the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govmdpi.comnih.gov By interfering with these pathways, 4-(2,2-difluoropropoxy)phenol could potentially mitigate inflammatory responses at a cellular level.

Anticancer Activity Mechanisms in Cell Lines

The anticancer potential of phenolic compounds has been extensively documented, with actions targeting multiple hallmarks of cancer. nucleodoconhecimento.com.brnih.gov

The anticancer effects of phenols often stem from their ability to interact with critical cellular signaling pathways that regulate cell growth, proliferation, and survival. nucleodoconhecimento.com.br Many phenolic compounds modulate pathways such as the PI3K/Akt and MAPK/ERK cascades, which are frequently overactive in cancer cells, leading to uncontrolled proliferation. frontiersin.orgfoodandnutritionjournal.org By inhibiting these pathways, compounds like this compound could halt cancer cell growth.

Another key mechanism is the induction of apoptosis, or programmed cell death. Phenolic compounds can trigger apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. foodandnutritionresearch.netmdpi.com This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, the enzymes that execute apoptosis. frontiersin.org Additionally, some phenols can cause cell cycle arrest at checkpoints like G1/S or G2/M, preventing cancer cells from dividing and proliferating. researchgate.net

The microenvironment of solid tumors is often characterized by hypoxia (low oxygen levels). This unique feature can be exploited by hypoxia-activated prodrugs (HAPs), which are converted into their cytotoxic form selectively in these low-oxygen regions. While this mechanism is more commonly associated with quinone, N-oxide, or nitroaromatic compounds, the principle involves reduction by intracellular oxidoreductases that are overexpressed in hypoxic conditions. nih.gov If this compound were incorporated into a prodrug design, it could potentially be activated under such conditions, leading to targeted cancer cell killing while sparing healthy, well-oxygenated tissues.

To evaluate the anticancer activity of a compound like this compound in the laboratory, a variety of in vitro assays are employed. These assays are crucial for determining a compound's ability to reduce the viability or inhibit the proliferation of cancer cell lines. nih.govnih.gov These methods provide initial screening data on the potential efficacy of a new agent. acs.org

Commonly used assays measure different cellular parameters, from metabolic activity and membrane integrity to DNA synthesis. researchgate.net The selection of a specific assay depends on the research question being addressed. nih.gov

Table 1: Common In Vitro Assays for Cell Viability and Proliferation

| Assay Name | Principle | Parameter Measured |

|---|---|---|

| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. nih.gov | Metabolic activity, indicative of cell viability. |

| Trypan Blue Exclusion | Based on the principle that viable cells with intact membranes exclude the dye, while non-viable cells take it up. | Cell membrane integrity. |

| LDH Release Assay | Measures the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. | Cell membrane damage/cytotoxicity. |

| BrdU Incorporation | Detects the incorporation of the synthetic nucleoside analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA during the S-phase of the cell cycle. | DNA synthesis, indicative of cell proliferation. |

| CellTiter-Glo® | Quantifies ATP, an indicator of metabolically active cells, through a luciferase-based reaction. noblelifesci.com | ATP levels, indicative of cell viability. |

Other Preclinical Biological Investigations (e.g., Antiviral, Anti-diabetic)

Beyond their anti-inflammatory and anticancer properties, the phenolic structure of this compound suggests potential for other therapeutic applications.

Antiviral Activity: Phenolic compounds have demonstrated a broad spectrum of antiviral activities. mdpi.commdpi.com Their mechanisms can include inhibiting viral entry into host cells, blocking the activity of essential viral enzymes like proteases and polymerases, and interfering with viral replication processes. nih.govpreprints.orgnih.gov Some phenols can disrupt the viral life cycle at various stages, making them promising candidates for antiviral drug development. researchgate.net

Anti-diabetic Activity: Several phenolic compounds exhibit anti-diabetic effects through multiple mechanisms. nih.govnih.govjournal-jop.org A key action is the inhibition of carbohydrate-digesting enzymes such as α-amylase and α-glucosidase in the gut. frontiersin.org By slowing down the breakdown of complex carbohydrates into glucose, these compounds can help lower post-prandial blood glucose levels. mdpi.com Additionally, some phenols may improve insulin (B600854) sensitivity, protect pancreatic β-cells from oxidative stress, and modulate glucose metabolism in tissues like the liver and muscle. nih.govmdpi.com

Table 2: Potential Other Preclinical Biological Activities of Phenolic Compounds

| Biological Activity | Potential Mechanism(s) of Action |

|---|---|

| Antiviral | - Inhibition of viral enzymes (e.g., protease, polymerase). nih.gov - Blocking of viral attachment and entry into host cells. mdpi.com - Interference with viral replication and protein synthesis. preprints.org |

| Anti-diabetic | - Inhibition of α-amylase and α-glucosidase. frontiersin.org - Improvement of insulin sensitivity. nih.gov - Protection of pancreatic β-cells against oxidative damage. mdpi.com - Modulation of glucose transporters and metabolism. frontiersin.org |

Mechanistic Aspects of Compound Metabolism (Preclinical/In Vitro)

The metabolism of a compound is a critical factor determining its bioavailability, efficacy, and duration of action. Phenolic compounds typically undergo extensive metabolism in the body. In vitro models using human liver microsomes, S9 fractions, or hepatocytes are standard tools for studying these metabolic pathways. nih.gov

The metabolism of phenols generally proceeds in two phases.

Phase I Metabolism: This phase involves modification of the compound, often through oxidation, reduction, or hydrolysis. For phenols, cytochrome P450 (CYP) enzymes are key players, catalyzing hydroxylation of the aromatic ring. researchgate.net

Phase II Metabolism: In this phase, the original compound or its Phase I metabolite is conjugated with endogenous molecules to increase water solubility and facilitate excretion. srce.hr For phenols, the primary conjugation reactions are glucuronidation (via UDP-glucuronosyltransferases, UGTs) and sulfation (via sulfotransferases, SULTs). srce.hr

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

| Tumor necrosis factor-alpha (TNF-α) |

| 5-bromo-2'-deoxyuridine (BrdU) |

| Lactate dehydrogenase (LDH) |

| Adenosine triphosphate (ATP) |

Medicinal Chemistry and Drug Discovery Applications of 4 2,2 Difluoropropoxy Phenol Preclinical Focus

Scaffold Design and Analog Synthesis for Pharmacological Enhancement

The 4-(2,2-difluoropropoxy)phenol structure serves as a valuable scaffold for designing new chemical entities. The core structure consists of a phenol (B47542) ring, which can be modified at the ortho and meta positions, and a 2,2-difluoropropoxy side chain, where the terminal methyl group can also be altered. This allows for systematic structural modifications to optimize pharmacological properties.

The synthesis of analogs based on this scaffold would typically involve either modifying the phenolic ring or altering the ether linkage. For instance, electrophilic aromatic substitution reactions could introduce various functional groups (e.g., halogens, nitro groups, alkyl groups) onto the phenol ring. Subsequently, these groups can be further manipulated. The ether linkage itself is generally stable, but analogs could be synthesized from different fluorinated alcohols and hydroquinone (B1673460) to explore the impact of the side chain's length and fluorination pattern. nih.gov

In a representative synthetic approach analogous to the synthesis of similar phenoxy derivatives, one could start with hydroquinone and a suitable difluoropropylating agent under Williamson ether synthesis conditions. nih.gov Further functionalization of the remaining free phenol and the aromatic ring would then yield a library of analogs for screening.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. nih.gov For derivatives of this compound, SAR exploration would focus on systematically modifying different parts of the molecule and assessing the impact on a specific biological target.

Key areas for SAR investigation would include:

Substitution on the Phenolic Ring: Introducing electron-withdrawing or electron-donating groups at the positions ortho and meta to the hydroxyl group can significantly alter the acidity (pKa) of the phenol and its hydrogen bonding capabilities. researchgate.netresearchgate.net This, in turn, affects binding affinity and selectivity for target proteins. researchgate.net For example, studies on other phenolic compounds have shown that ortho-dihydroxyl structures often enhance anti-radical activity. researchgate.netmdpi.com

Modification of the Difluoroalkyl Chain: The gem-difluoro group is a bioisostere of a carbonyl group or an ether oxygen and acts as a strong hydrogen bond acceptor while increasing lipophilicity. Altering the length of the alkyl chain (e.g., changing from propoxy to ethoxy or butoxy) or the position of the fluorine atoms would probe the steric and electronic requirements of the target's binding pocket. nih.govchemrxiv.org

Bioisosteric Replacement of the Phenolic Hydroxyl: To overcome the metabolic liabilities associated with phenols, the hydroxyl group can be replaced with bioisosteres such as benzimidazolones, benzoxazolones, or pyridones. mdpi.com This strategy aims to retain the essential binding interactions while improving the pharmacokinetic profile. mdpi.com

The following table conceptualizes a potential SAR study based on common modifications to a phenolic scaffold.

| Modification Site | Substituent | Rationale for Modification | Predicted Impact on Activity |

| Phenol Ring (Ortho to -OH) | -Cl, -F | Modulate pKa, explore halogen bonding | Potentially increased binding affinity |

| Phenol Ring (Ortho to -OH) | -OCH₃ | Increase electron density, alter H-bonding | Variable, target-dependent |

| Alkyl Chain | Change to -(CH₂)₂CF₂CH₃ | Increase chain length and lipophilicity | Probe steric limits of binding pocket |

| Phenolic -OH | Replace with -NH₂ | Alter hydrogen bond donor character | Potential loss or gain of activity |

Ligand-Target Interactions and Binding Affinity Assessment

Once a series of analogs is synthesized, their interaction with the intended biological target must be quantified. This is typically achieved through a variety of in vitro ligand binding assays. chemrxiv.org These assays measure the affinity (often expressed as the dissociation constant, Kd, or the inhibitory constant, Ki) of a compound for its target protein.

Commonly used techniques include:

Radioligand Binding Assays: A radiolabeled ligand with known affinity for the target is competed with the new, unlabeled test compounds. The ability of the test compound to displace the radioligand is measured, from which its own binding affinity can be calculated.

Surface Plasmon Resonance (SPR): This label-free technique immobilizes the target protein on a sensor chip and measures changes in the refractive index as the test compound flows over the surface and binds, providing real-time data on association and dissociation rates.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event between the target protein and the ligand, providing a complete thermodynamic profile of the interaction (Kd, enthalpy, and entropy).

For this compound derivatives, the phenolic hydroxyl group is expected to be a key interaction point, likely acting as a hydrogen bond donor to an acceptor residue (e.g., aspartate, glutamate, or a backbone carbonyl) in the protein's active site. The difluoro group on the propoxy chain can act as a hydrogen bond acceptor. nih.gov The aromatic ring itself can participate in π-π stacking or hydrophobic interactions.

Molecular Docking and Virtual Screening Approaches